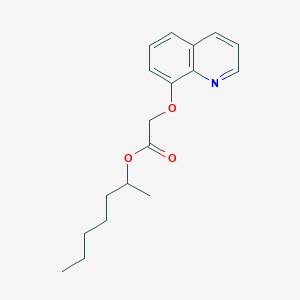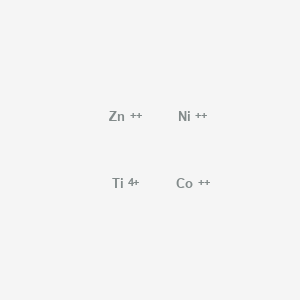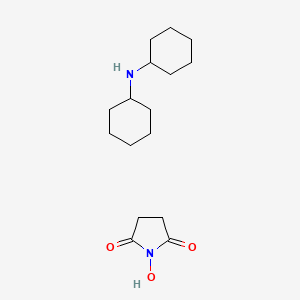
Hexachloroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexachloroquinoxaline is a chemical compound belonging to the quinoxaline family, characterized by the presence of six chlorine atoms attached to the quinoxaline core. Quinoxalines are nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexachloroquinoxaline can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with hexachlorobutadiene under specific conditions. This reaction typically requires a solvent such as acetonitrile and is conducted at elevated temperatures to facilitate the formation of the this compound ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Hexachloroquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated quinoxaline compounds.
Substitution: Chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
Hexachloroquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: this compound derivatives have been studied for their potential as antimicrobial and anticancer agents.
Medicine: Research has explored its use in developing new pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hexachloroquinoxaline involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, this compound derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Hexachloroquinoxaline can be compared with other similar compounds such as:
Quinoxaline: The parent compound with no chlorine atoms.
Tetrachloroquinoxaline: A derivative with four chlorine atoms.
Dichloroquinoxaline: A derivative with two chlorine atoms.
Uniqueness: this compound’s uniqueness lies in its high degree of chlorination, which imparts distinct chemical and biological properties. The presence of six chlorine atoms enhances its reactivity and potential for forming diverse derivatives with unique applications .
Properties
CAS No. |
2958-88-5 |
|---|---|
Molecular Formula |
C8Cl6N2 |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
2,3,5,6,7,8-hexachloroquinoxaline |
InChI |
InChI=1S/C8Cl6N2/c9-1-2(10)4(12)6-5(3(1)11)15-7(13)8(14)16-6 |
InChI Key |
ATEQFBLOHPRUHO-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



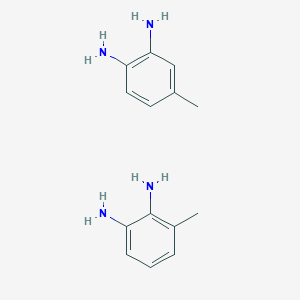


![(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-d64-NitrobenzylEster-d6](/img/structure/B12087076.png)
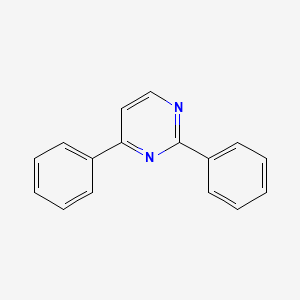
![[3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B12087085.png)
![1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12087114.png)
